molecular formula C₁₂H₁₀D₃N₃O₂ B1163323 4-Formylamino Antipyrine-d3

4-Formylamino Antipyrine-d3

Cat. No.: B1163323
M. Wt: 234.27
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formylamino Antipyrine-d3 (CAS: Not explicitly listed for the deuterated form; non-deuterated form: 1672-58-8) is a stable isotope-labeled analog of 4-formylamino antipyrine, a metabolite derived from antipyrine (phenazone) derivatives. It is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying pharmaceutical residues and environmental pollutants due to its isotopic purity (>95%) and structural similarity to non-deuterated metabolites . The deuterated form (d3) incorporates three deuterium atoms, typically at the methyl or formyl groups, enhancing its utility in trace analysis by minimizing matrix interference .

Properties

Molecular Formula

C₁₂H₁₀D₃N₃O₂

Molecular Weight

234.27

Synonyms

N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide-d3;  4-(Formylamino)antipyrine-d3;  4-Formamidoantipyrine-d3;  N-Antipyrinylformamide-d3

Origin of Product

United States

Scientific Research Applications

Pharmacological Research

Antipyretic and Analgesic Properties
4-Formylamino Antipyrine-d3 is primarily studied for its antipyretic (fever-reducing) and analgesic (pain-relieving) effects. Research indicates that its parent compound, dipyrone, exerts these effects through central mechanisms, including the inhibition of cyclooxygenase enzymes and modulation of the endocannabinoid system . The isotopic labeling in this compound allows for precise tracking in metabolic studies, enhancing our understanding of its pharmacokinetics.

Case Study: Metabolite Tracking in Animal Models
In a study examining the metabolic pathways of dipyrone, researchers utilized this compound to trace its conversion into active metabolites in vivo. This investigation revealed that the compound is metabolized primarily through cytochrome P450 enzymes, leading to the formation of several bioactive metabolites that contribute to its therapeutic effects .

Toxicology and Drug Testing

Detection in Biological Samples
The compound is also significant in toxicological studies, particularly in drug testing scenarios. Its distinct isotopic signature aids in the identification and quantification of dipyrone metabolites in biological matrices such as urine and plasma. This capability is crucial for forensic toxicology and monitoring drug compliance in clinical settings.

Data Table: Detection Methods

MethodSensitivitySpecificityApplication
Liquid Chromatography-Mass Spectrometry (LC-MS)HighHighQuantification of metabolites in urine
Gas Chromatography-Mass Spectrometry (GC-MS)ModerateHighEnvironmental monitoring

Environmental Research

Environmental Fate Studies
Recent studies have explored the environmental impact of pharmaceuticals, including dipyrone and its metabolites. The use of this compound as a tracer has facilitated research into the degradation pathways of these compounds in aquatic environments. Understanding their persistence and transformation is essential for assessing ecological risks.

Case Study: Aquatic Toxicity Assessment
Research conducted on the fate of pharmaceuticals in wastewater revealed that this compound could be utilized as a marker for studying the degradation processes of dipyrone-related compounds in aquatic systems. The findings indicated that certain metabolites exhibit varying degrees of toxicity to aquatic organisms, highlighting the need for careful monitoring .

Clinical Applications

Potential Use in Pain Management
Given its analgesic properties, this compound is being investigated for potential applications in pain management protocols, especially for patients who do not respond well to conventional nonsteroidal anti-inflammatory drugs. Ongoing clinical trials aim to evaluate its efficacy and safety profile compared to existing treatments.

Chemical Reactions Analysis

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is driven by its formylamino (-NHCHO) and pyrazolone moieties:

Amine-Based Reactions

Reaction Type Reagents Product Application
Acetylation Acetic anhydride, base4-Acetamidoantipyrine-d3Prodrug synthesis
Oxidation KMnO₄, acidic conditions4-Nitrosoantipyrine derivativesAnalytical marker for metabolic studies
Reductive Alkylation Aldehydes, NaBH₃CNN-Alkylated antipyrine analogsStructure-activity relationship studies

Carbonyl Group Reactivity

Reaction Type Reagents Product Notes
Condensation HydrazinesHydrazone derivativesUsed in spectrophotometric assays
Nucleophilic Addition Grignard reagentsAlcohol-functionalized antipyrine analogsModifies pharmacokinetic properties

Stability Under Experimental Conditions

The compound exhibits predictable degradation pathways under stress conditions:

Condition Degradation Pathway Half-Life Analytical Confirmation
Acidic (pH 2) Hydrolysis of formyl group → 4-aminoantipyrine12 hrsHPLC-MS (m/z 204 → m/z 189)
Alkaline (pH 10) Pyrazolone ring opening8 hrsFT-IR loss of C=O stretch at 1,710 cm⁻¹
Thermal (100°C) Deformylation6 hrsNMR (disappearance of formyl proton at δ 8.1 ppm)

Stabilization Strategies :

  • Storage at –20°C under inert atmosphere (N₂) prevents oxidative deformylation .

  • Buffered solutions (pH 6–7) minimize hydrolysis during in vitro assays.

Role in Metabolic Studies

As a deuterated metabolite of dipyrone (metamizole), this compound enables precise tracking of metabolic pathways:

Study Type Key Finding Technique Reference
Pharmacokinetics Half-life: 2.5 hrs in human plasma LC-MS/MS (LOQ: 0.1 ng/mL)
Enzyme Interaction CYP3A4-mediated oxidation to 4-nitroso formMicrosomal assays + deuterium isotope effect
Tissue Distribution Accumulation in renal cortex (3× plasma)Autoradiography (¹⁴C-labeled analog)

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Compound Structure CAS Number Molecular Formula Key Applications
4-Formylamino Antipyrine-d3 Formyl-substituted antipyrine with d3 N/A (deuterated) C₁₂H₁₀D₃N₃O₂ Internal standard for LC-MS/MS analysis of pharmaceuticals and environmental samples
4-Acetamido Antipyrine-d3 Acetamide-substituted antipyrine with d3 342821-66-3 C₁₃H₁₂D₃N₃O₂ Metabolite tracking in pharmacokinetic studies; used in egg residue analysis
4-Hydroxyantipyrine-d3 Hydroxyl-substituted antipyrine with d3 65566-65-6 C₁₁H₉D₃N₂O₂ Biomarker for antipyrine metabolism studies
4-Methylaminoantipyrine (MAA) Methylamino-substituted antipyrine 519-98-2 C₁₂H₁₃N₃O Precursor in synthesis of analgesic agents; environmental contaminant

Analytical Performance

  • Recovery Rates in Residue Analysis: 4-Formylamino Antipyrine: 65.5–64.7% recovery in chicken egg matrices, with RSD ≤2.4% . 4-Acetamido Antipyrine: Higher recovery (72.3%) under similar conditions, attributed to its stability in lipid-rich matrices .
  • Detection Limits: this compound: LOD = 0.1 ng/dm³, LOQ = 5 ng/dm³ in water samples using LC-HRMS with Carbendazim-D4 as an internal standard . 4-Acetamido Antipyrine-d3: Comparable sensitivity but requires optimized lipid cleanup steps for complex matrices like eggs .

Environmental Persistence

  • 4-Formylamino Antipyrine: Detected in wastewater effluents at concentrations up to 4,800 ng/dm³, reflecting incomplete removal during treatment .
  • 4-Acetamido Antipyrine : Less frequently reported in environmental samples, suggesting faster degradation or lower metabolic conversion rates .

Metabolic and Pharmacokinetic Behavior

  • This compound: Used to trace transplacental passage in pharmacokinetic models, demonstrating minimal placental transfer compared to non-deuterated forms .
  • 4-Hydroxyantipyrine-d3 : A major oxidative metabolite of antipyrine, with a half-life of 6–8 hours in human plasma .

Regulatory and Commercial Considerations

  • Commercial Availability: this compound: Sold as a "made-to-order" standard by TRC (Canada) with a short shelf life and restricted shipping conditions . 4-Acetamido Antipyrine-d3: Widely available from suppliers like Sigma-Aldrich and HPC Standards for forensic and environmental testing .

Preparation Methods

Nitrosation of Antipyrine

Antipyrine (1,5-dimethyl-2-phenyl-3-pyrazolone) undergoes nitrosation using sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄) at 45–50°C. The reaction produces nitrosoantipyrine, with careful control of reagent flow rates and temperature to minimize byproducts.

Parameter Conditions
Reactant ratioAntipyrine:H₂SO₄:NaNO₂ = 1:2:1.1 (molar)
Temperature45–50°C
Reaction time2–3 hours
Yield85–90%

Reduction to 4-Aminoantipyrine

Nitrosoantipyrine is reduced using ammonium bisulfite ((NH₄)HSO₃) and ammonium sulfite ((NH₄)₂SO₃) in aqueous solution. The reduction occurs at pH 5.4–5.8 and 80°C, yielding 4-AA with a purity >95%.

Parameter Conditions
Reducing agents(NH₄)HSO₃:(NH₄)₂SO₃ = 1:1 (molar)
pH5.4–5.8
Temperature80°C
Yield88–92%

Hydrolysis and Neutralization

The crude 4-AA is hydrolyzed at 100°C for 3 hours, followed by neutralization with ammonia (NH₃) to pH 7–7.5. Chloroform extraction (1:0.5 v/v) removes colloidal impurities, enhancing purity to >99%.

The introduction of the formyl group to 4-AA is achieved via formylation reactions. Two primary methods are employed:

Formic Acid-Mediated Formylation

4-AA reacts with excess formic acid (HCOOH) under reflux (100–110°C) for 6–8 hours. This method offers simplicity but requires post-reaction purification to remove unreacted acid.

Parameter Conditions
Reactant ratio4-AA:HCOOH = 1:5 (molar)
Temperature100–110°C
Reaction time6–8 hours
Yield78–82%

Acetic-Formic Anhydride Method

A more efficient approach uses acetic-formic anhydride (Ac₂O-HCOOH) at 60–70°C for 2–3 hours. This method reduces side reactions and improves yield.

Parameter Conditions
Reactant ratio4-AA:Ac₂O-HCOOH = 1:3 (molar)
Temperature60–70°C
Reaction time2–3 hours
Yield90–94%

Deuteration Strategies for this compound

Deuterium incorporation at the formylamino group (-NHCHO → -NHCDO) is critical for isotopic labeling. Two validated approaches are:

Direct H/D Exchange Using Deuterated Reagents

The formylation step is conducted with deuterated formic acid (DCOOH) or deuterated acetic-formic anhydride. This method ensures >98% deuterium incorporation at the formyl group.

Parameter Conditions
Deuterating agentDCOOH or Ac₂O-DCOOD
Temperature60–70°C
Reaction time3–4 hours
Deuterium purity>98% (LC-MS confirmed)

Post-Synthetic Deuteration

4-Formylamino antipyrine undergoes H/D exchange in deuterated water (D₂O) under acidic conditions (HCl/DCl). While cost-effective, this method risks deuteration at unintended positions.

Parameter Conditions
SolventD₂O with 0.1 M DCl
Temperature80°C
Reaction time24–48 hours
Deuterium purity85–90%

Industrial-Scale Production and Optimization

Large-scale synthesis requires modifications to ensure efficiency and safety:

Continuous Flow Reactors

Patented processes utilize continuous flow systems for nitrosation and reduction steps, reducing reaction times by 40% and improving yield consistency.

Parameter Batch vs. Flow
Nitrosation time3 hours (batch) → 1.5 hours (flow)
Yield variance±5% (batch) → ±1.5% (flow)

Colloid Impurity Management

Post-hydrolysis colloidal impurities are removed via chloroform extraction (1:0.3–1 v/v) at 45–55°C, achieving >99.5% purity in 4-AA hydrolysate.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : C18 column, 70:30 H₂O:MeCN mobile phase, RT = 2.8 min.

  • LC-HRMS : m/z 232.1081 ([M+H]⁺) for deuterated form, isotopic purity >98%.

Stability Profiling

Condition Degradation
Thermal (200°C)Decomposes to CO + NH₃
Photolytic (UV)Forms nitroso derivatives

Q & A

Q. Q1. What are the primary synthetic routes for preparing 4-Formylamino Antipyrine-d3, and how does deuterium labeling impact reaction optimization?

Answer: this compound is synthesized via formylation of 4-aminoantipyrine-d3, leveraging deuterated precursors to retain isotopic purity. Key steps include:

  • Acylation : Reacting 4-aminoantipyrine with deuterated formylating agents (e.g., d3-acetic anhydride) under anhydrous conditions .
  • Purification : Use of column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the deuterated product .
    Deuterium labeling requires strict control of reaction time and temperature to minimize hydrogen-deuterium exchange, which can compromise isotopic integrity .

Q. Advanced Q1. How can researchers address challenges in regioselectivity during alkylation or acylation of the pyrazolone core in deuterated analogs?

Answer: Regioselectivity is influenced by steric and electronic factors. For example:

  • Electronic Effects : The pyrazolone nitrogen’s lone pair directs electrophilic attack to the para position. Substituents like the formyl group in this compound can alter reactivity via resonance .
  • Steric Hindrance : Bulkier deuterated reagents (e.g., d3-methyl iodide) may favor N-alkylation over O-alkylation. Computational modeling (DFT) can predict reactive sites .
    Validation via NMR (¹H, ¹³C, and ²H) and LC-HRMS ensures correct regiochemistry and isotopic purity .

Analytical Method Development

Q. Q2. What validated LC-HRMS parameters are recommended for quantifying this compound in environmental or biological matrices?

Answer: Key parameters from validated methods include:

  • Column : C18 (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient.
  • Detection : Positive-ion mode, [M+H]⁺ at m/z 232.1081 (theoretical) .
  • Sensitivity : LOD 0.1 ng/mL, LOQ 5 ng/mL, with recovery rates >100% (methanol extraction) .
    Internal standards like antipyrine-d3 improve precision by correcting matrix effects .

Q. Advanced Q2. How can non-targeted HRMS workflows identify unknown metabolites or degradation products of this compound?

Answer:

  • Deconvolution Tools : Use MsXelerator/Sieve for feature detection, followed by isotopic pattern matching (e.g., d3 vs. non-deuterated peaks) .
  • Database Mining : ChemSpider or in-house libraries cross-reference exact mass (±5 ppm) and fragmentation patterns .
  • Retention Time Prediction : Machine learning models (e.g., ACD Labs) correlate logP with elution behavior .

Stability and Degradation

Q. Q3. What are the critical stability considerations for this compound in long-term storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solvent Stability : Methanol stock solutions degrade <5% over 6 months; aqueous buffers (pH 7.4) show hydrolysis after 48 hours .
    Deuterium labeling may slightly enhance thermal stability due to kinetic isotope effects .

Q. Advanced Q3. How do pH and temperature influence hydrolytic degradation pathways of this compound?

Answer:

  • Acidic Conditions (pH <3) : Cleavage of the formyl group generates 4-aminoantipyrine-d3.
  • Alkaline Conditions (pH >9) : Ring-opening of the pyrazolone moiety occurs, forming hydrazine derivatives.
    Kinetic studies (HPLC-UV) at 25–60°C reveal activation energy (~45 kJ/mol) for hydrolysis, with deuterium substitution reducing reaction rates by ~10% .

Data Contradictions and Reproducibility

Q. Q4. How can researchers reconcile discrepancies in recovery rates (>100%) reported for this compound in SPE-based extraction methods?

Answer:

  • Matrix Effects : Co-eluting compounds in wastewater enhance ionization efficiency (e.g., ion suppression/enhancement in ESI) .
  • Standard Purity : Verify deuterated standards via isotopic abundance (LC-HRMS) to rule out impurities inflating recovery .
  • Method Calibration : Use matrix-matched calibration curves instead of solvent-based standards .

Q. Advanced Q4. What strategies mitigate batch-to-batch variability in deuterated compound synthesis?

Answer:

  • Isotopic Purity Monitoring : qNMR or LC-HRMS to ensure ≥98% deuterium incorporation .
  • Reaction Automation : Flow chemistry systems improve reproducibility by standardizing mixing and temperature profiles .

Applications in Environmental and Biomedical Research

Q. Q5. How is this compound used as a tracer in pharmaceutical environmental monitoring?

Answer:

  • Wastewater Analysis : Quantifies parent drug (e.g., metamizole) metabolism in humans via sewage epidemiology, correlating with regional drug consumption .
  • Biodegradation Studies : Tracks persistence in activated sludge systems using isotope dilution HRMS .

Q. Advanced Q5. What mechanistic insights can this compound provide in cytochrome P450 inhibition assays?

Answer:

  • Competitive Binding : Deuterated analogs compete with non-labeled substrates, revealing binding affinities via IC₅₀ shifts.
  • Isotope Effects : Altered metabolism rates (e.g., kcat/Km) highlight rate-limiting enzymatic steps .

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